2,2-dichloro-3H-inden-1-one
Description
2,2-Dichloro-3H-inden-1-one (CAS RN: 17215-77-9; molecular formula: C₉H₆Cl₂O) is a bicyclic aromatic ketone featuring a fused benzene and cyclopentenone ring system with two chlorine atoms at the 2-position of the indenone scaffold .
Properties
IUPAC Name |
2,2-dichloro-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGYDSWPPXXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312096 | |
| Record name | 2,2-dichloro-3H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17215-77-9 | |
| Record name | 2,3-Dihydro-1H-inden-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dichloro-3H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-3H-inden-1-one typically involves the chlorination of indanone derivatives. One common method is the reaction of indanone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives of indanone.
Scientific Research Applications
2,2-Dichloro-3H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-3H-inden-1-one involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its application, such as its use in biological assays or chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2,2-dichloro-3H-inden-1-one and related chlorinated indenones:
Key Observations:
Substituent Effects: The dual chlorine atoms in this compound increase its electrophilicity compared to mono-chloro analogues like 5-chloro-2,3-dihydro-1H-inden-1-one . Methyl-substituted derivatives (e.g., 6-chloro-2-methyl-1H-inden-1-one) exhibit higher lipophilicity, which may influence their pharmacokinetic profiles in drug design .
Ring Saturation: 4-Chloro-2-methyl-2,3-dihydroinden-1-one contains a saturated C2–C3 bond, reducing aromatic conjugation and altering electronic properties compared to fully aromatic indenones .
Functional Group Diversity: Compounds like 3-amino-5-chloro-2H-indol-2-one hydrochloride introduce nitrogen-based functional groups (e.g., amines or lactams), shifting reactivity toward nucleophilic interactions rather than electrophilic aromatic substitution .
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